molecular formula C14H12FNO3 B1406484 Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-79-4

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1406484
CAS No.: 1449301-79-4
M. Wt: 261.25 g/mol
InChI Key: TVOBTUIVCKYNFI-UHFFFAOYSA-N
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Description

Structural and Functional Significance of 1,4-Dihydropyridine Core

The 1,4-dihydropyridine nucleus serves as a fundamental scaffold for numerous biologically active compounds, exhibiting remarkable versatility in medicinal chemistry applications. This heterocyclic core structure, characterized by its partially saturated pyridine ring system, provides an ideal framework for developing compounds with diverse therapeutic activities. The structural significance of the 1,4-dihydropyridine core stems from its ability to accommodate various substituents at specific positions, allowing for precise modulation of biological activity and selectivity.

The most critical structural features of 1,4-dihydropyridine derivatives include the presence of small alkyl groups, typically methyl substituents, at the 2 and 6 positions of the ring system. These substituents are essential for maintaining biological activity, as research has demonstrated that replacement of methyl groups with larger substituents such as trifluoromethyl groups or phenyl systems significantly reduces pharmacological potency. The ester functional groups at positions 3 and 5 represent another crucial structural element, with studies indicating that ester groups are preferred over ketone functionalities for optimal biological activity.

Position Preferred Substituent Alternative Substituents Activity Impact
2 Methyl Trifluoromethyl, Phenyl Reduced activity with larger groups
3 Ester Ketone, Amide Ester preferred for calcium channel activity
4 Aromatic ring Alkyl, Heterocycle Aromatic systems essential for binding
5 Ester Ketone, Amide Symmetrical ester pattern preferred
6 Methyl Phenyl, Alkyl Methyl group maintains optimal activity

The aromatic substituent at position 4 plays a particularly important role in determining the biological profile of 1,4-dihydropyridine compounds. Research has established that six-membered aromatic systems, specifically phenyl groups, demonstrate superior activity compared to five-membered heterocyclic systems such as imidazole. The phenyl ring at position 4 can accommodate various substituents that fine-tune the compound's pharmacological properties, including halogen atoms, alkoxy groups, and other electron-withdrawing or electron-donating functionalities.

The 1,4-dihydropyridine scaffold demonstrates exceptional versatility as a privileged structure, capable of selectively modulating diverse receptors, channels, and enzymes when appropriately substituted. This property enables the development of compounds that can address multiple therapeutic targets through a single-ligand multi-target approach. The scaffold's success in medicinal chemistry is evidenced by the numerous clinically approved medications based on this structure, including calcium channel blockers used for cardiovascular diseases.

Structure-activity relationship studies have revealed that the 1,4-dihydropyridine core exhibits defined stereoselectivity requirements for optimal biological activity. The spatial arrangement of substituents around the dihydropyridine ring influences binding affinity and selectivity for specific biological targets. This stereoselectivity is particularly important for compounds intended to interact with calcium channels, where precise molecular recognition is required for therapeutic efficacy.

Role of Fluorinated Aromatic Substituents in Bioactive Molecules

The incorporation of fluorine atoms into aromatic substituents of bioactive molecules represents a strategic approach to enhancing pharmaceutical properties, with fluorinated compounds comprising a significant portion of modern drug development efforts. Fluorine's unique properties, including its high electronegativity of 4.0 on the Pauling scale and its small atomic size, provide distinct advantages when incorporated into medicinal compounds. These characteristics enable fluorine substitution to modulate critical molecular properties while maintaining favorable pharmacological profiles.

The primary mechanisms by which fluorinated aromatic substituents enhance bioactive molecules involve several key molecular interactions and properties. The carbon-fluorine bond, considered the strongest bond in organic chemistry due to the electronegativity difference between the atoms, provides exceptional metabolic stability. This stability protects compounds from rapid degradation by metabolic enzymes, particularly those involved in aromatic hydroxylation pathways. The highly electronegative nature of fluorine also alters the overall dipole moment of molecules, influencing their interaction with biological targets and affecting binding affinity.

Fluorine Property Molecular Effect Pharmaceutical Benefit
High electronegativity (4.0) Altered dipole moment Enhanced target binding
Small atomic size Minimal steric disruption Maintained receptor fit
Strong C-F bond Metabolic stability Prolonged drug action
Lipophilic character Modified partition coefficient Improved membrane permeation
Inductive effects Altered pKa values Optimized ionization state

Fluorine substitution on aromatic rings provides significant protection against metabolic oxidation, a primary route of drug inactivation in biological systems. The addition of fluorine atoms to the para position of benzene rings effectively blocks the active site of monooxygenase enzymes, preventing oxidative metabolism. This protection can slow drug clearance rates by as much as 108-fold compared to non-fluorinated analogs, significantly improving therapeutic efficacy and duration of action. Furthermore, the electron-withdrawing inductive effect of fluorine deactivates other positions on the aromatic ring against metabolic pathways, providing comprehensive protection against enzymatic degradation.

The role of fluorinated aromatic substituents extends beyond metabolic protection to include modulation of physicochemical properties that influence drug distribution and activity. Fluorine substitution enables precise tuning of lipophilicity, allowing medicinal chemists to optimize the balance between membrane permeability and aqueous solubility. The lipophilic character of the carbon-fluorine bond relative to carbon-hydrogen bonds facilitates improved absorption and transport in biological systems, while the small size of fluorine atoms allows substituted compounds to fit into receptor binding sites without significant steric hindrance.

In the context of 1,4-dihydropyridine derivatives, fluorinated aromatic substituents at the 4-position phenyl ring contribute to enhanced biological activity through multiple mechanisms. The fluorine atom's ability to participate in weak intermolecular interactions, including hydrogen bonding and electrostatic interactions, can improve binding affinity for target proteins. Research on fluorinated 1,4-dihydropyridine compounds has demonstrated that strategic fluorine placement can enhance activity against various biological targets, including calcium channels and antimicrobial targets.

The electronic effects of fluorine substitution also influence the overall molecular properties of 1,4-dihydropyridine derivatives. The electron-withdrawing nature of fluorine affects the electron density distribution within the aromatic system, potentially altering the compound's ability to participate in π-π stacking interactions and other non-covalent binding modes with biological targets. These electronic modifications can result in improved selectivity and potency compared to non-fluorinated analogs.

Studies examining fluorinated 1,4-dihydropyridine derivatives have revealed specific structure-activity relationships related to fluorine positioning on the aromatic ring. Compounds with fluorine substitution at the 2, 3, or 4 positions of the phenyl ring demonstrate varying degrees of biological activity, with the positioning influencing both potency and selectivity profiles. The 3-fluorophenyl substitution pattern, as found in ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, represents an optimal configuration that balances electronic effects with steric considerations to achieve enhanced biological activity.

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOBTUIVCKYNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 3-fluorobenzaldehyde in the presence of ammonium acetate. The reaction is generally conducted in ethanol under reflux conditions, leading to the formation of the desired compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives showing MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound also exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin.

Anticancer Properties

This compound has been investigated for its anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this class have demonstrated IC50 values against CDK2 and CDK9 that suggest a promising role in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. For instance, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives of dihydropyridines, including this compound. Results showed significant inhibition against gram-positive and gram-negative bacteria, with notable synergy observed when combined with existing antibiotics .
  • Anticancer Activity : Research involving human tumor cell lines demonstrated that this compound could effectively induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that it may serve as a lead compound for developing novel anticancer agents .

Applications

The diverse biological activities of this compound position it as a valuable candidate in several fields:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a focus for drug development.
  • Material Science : The compound's unique structure may be leveraged in creating new materials with specific electronic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The fluorine atom at the 3-position of the phenyl ring distinguishes this compound from analogs with other electron-withdrawing (e.g., chloro, nitro) or electron-donating groups. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent (Position) Molecular Formula Key Properties/Activities Reference
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate 3-Fluorophenyl (5) C₁₅H₁₄FNO₃ Not reported (inferred stability via F) N/A
Ethyl 6-chloro-4-(3-chlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (8b) 3-Chlorophenyl (4), Cl (6) C₁₇H₁₈Cl₂N₄O₂S Crystallized; calcd. C: 49.40%, H: 4.39%
Ethyl 4-(3-nitrophenyl)-6-chloro-2-methyl-1,4-dihydropyridine-3-carboxylate (8c) 3-Nitrophenyl (4) C₁₆H₁₆ClN₃O₄ Higher polarity due to nitro group
Ethyl 1-methyl-5-(thiophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (32c) Thiophene (5), Methyl (1) C₁₆H₁₆N₂O₃S Orange solid; MS m/z: 292 (M+H)+
Ethyl 1-benzyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carboxylate (30f) Iodo (5), Benzyl (1) C₁₆H₁₅INO₃ White solid; MS m/z: 384 (M+H)+

Key Observations :

  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 8b, 8c) increase molecular polarity and may enhance binding to polar targets, whereas the fluorine atom in the target compound balances lipophilicity and metabolic stability .
  • N-Alkylation : Benzyl or methyl groups at position 1 (e.g., 30f, 32c) influence steric hindrance and bioavailability .

Preparation Methods

Multi-step Organic Synthesis via Condensation and Esterification

The most common approach involves:

This method is supported by research indicating that condensation of appropriate β-dicarbonyl compounds with aromatic aldehydes, followed by cyclization, yields the dihydropyridine ring system.

Specific Synthetic Route

Based on recent literature, a typical synthetic route involves:

  • Step 1: Condensation of ethyl acetoacetate with 3-fluorobenzaldehyde under acidic or basic conditions to form a dihydropyridine intermediate.
  • Step 2: Cyclization and oxidation steps to generate the 4-oxo-1,4-dihydropyridine core.
  • Step 3: Functionalization at the 5-position via electrophilic substitution or cross-coupling reactions to attach the 3-fluorophenyl group.
  • Step 4: Final esterification or purification to obtain the target compound.

Detailed Research Findings and Data

Method Reagents & Conditions Yield & Remarks References
Condensation & Esterification Ethyl acetoacetate + 3-fluorobenzaldehyde; acid/base catalysis Moderate to high yields (~70-80%) ,
Suzuki Coupling 3-fluorophenylboronic acid + halogenated dihydropyridine; Pd catalyst Variable yields (~60-75%)
Hydrolysis & Esterification Hydrolysis of precursor followed by esterification with ethanol Yields depend on reaction conditions

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 20°C to 70°C, depending on the step.
  • Solvents: Ethanol, DMF, or dichloromethane are commonly used.
  • Catalysts: Acidic catalysts for condensation; palladium catalysts for coupling reactions.
  • Purification: Recrystallization, chromatography, or crystallization from suitable solvents.

Data Tables Summarizing Synthesis Parameters

Parameter Typical Range Notes
Reaction temperature 20°C - 70°C Affects yield and purity
Reaction time 2 - 24 hours Longer times may improve conversion
Yield 60% - 80% Optimized by controlling reaction conditions
Solvent Ethanol, DMF, CH2Cl2 Choice depends on step

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate in academic labs?

The compound is synthesized via the Hantzsch dihydropyridine synthesis , involving condensation of ethyl acetoacetate with 3-fluorobenzaldehyde in ethanol under reflux with ammonium acetate. Key parameters include:

  • Solvent : Ethanol (green solvent for sustainability).
  • Molar ratio : 1:1.2 (ethyl acetoacetate to aldehyde) for optimal yield.
  • Catalyst : Ammonium acetate (5–10 mol%). Microwave-assisted heating can reduce reaction time from hours to minutes. For reproducibility, small-scale continuous flow reactors are recommended .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software resolves the planar dihydropyridine core and bifurcated hydrogen bonds (Table 1) .
  • Spectroscopy : ¹H/¹³C NMR (for substituent analysis), IR (C=O and N–H stretching), and mass spectrometry (for molecular ion confirmation).

Table 1 : Hydrogen bond geometry (from SC-XRD data)

InteractionD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N–H⋯O (dihydropyridine)0.881.962.734134.9
N–H⋯O (ester)0.882.152.899139.6

Q. How can researchers initially screen this compound for biological activity?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and sustainability?

  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) to accelerate cyclization.
  • Process analytics : Use inline FTIR to monitor reaction progression in real time .

Q. What computational approaches predict the compound’s reactivity and binding modes with biological targets?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the fluorophenyl ring.
  • Molecular docking : Simulate binding to enzymes (e.g., topoisomerase II) using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of active sites) .

Q. How do crystallographic software suites (e.g., SHELX) resolve structural ambiguities in X-ray data?

  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen atom positions.
  • Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³).
  • Visualization : Mercury software generates 3D packing diagrams to analyze hydrogen-bonded networks .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data?

  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for ethanol).
  • Kinetic profiling : Use stopped-flow UV-Vis to compare experimental vs. computed activation energies.
  • Isotopic labeling : ¹⁹F NMR tracks fluorine’s electronic influence on substitution reactions .

Q. How does the 3-fluorophenyl substituent influence electronic properties compared to halogenated analogs?

  • Electron-withdrawing effect : Fluorine increases ring electron deficiency, directing nucleophilic attacks to the para position (confirmed by Hammett σ constants).
  • Comparative studies : Bromo/chloro analogs (e.g., from ) show slower substitution kinetics due to larger atomic radii .

Methodological Considerations

  • Data contradiction analysis : Cross-validate biological activity using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT).
  • Crystallography troubleshooting : If twinning occurs, use TWINLAW in SHELXL to refine data .
  • Scalability : Transition from batch to flow chemistry by optimizing residence time (τ) and pressure drops .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.